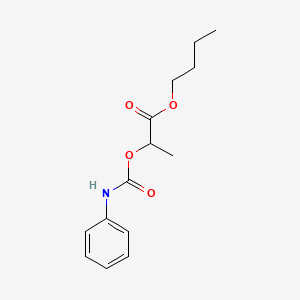

Butyl 2-(phenylcarbamoyloxy)propanoate

Description

Butyl 2-(phenylcarbamoyloxy)propanoate is a synthetic ester compound characterized by a phenylcarbamoyloxy substituent on the propanoate backbone.

Properties

CAS No. |

7495-80-9 |

|---|---|

Molecular Formula |

C14H19NO4 |

Molecular Weight |

265.30 g/mol |

IUPAC Name |

butyl 2-(phenylcarbamoyloxy)propanoate |

InChI |

InChI=1S/C14H19NO4/c1-3-4-10-18-13(16)11(2)19-14(17)15-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,15,17) |

InChI Key |

BINAYUILEBETKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(C)OC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Nicotinamide Riboside-d4 Triflate involves the incorporation of deuterium atoms into the riboside structure. The synthetic route typically includes the following steps:

Formation of Nicotinamide Riboside: This involves the reaction of nicotinamide with ribose under specific conditions to form nicotinamide riboside.

Deuteration: The riboside is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms.

Chemical Reactions Analysis

Nicotinamide Riboside-d4 Triflate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Nicotinamide Riboside-d4 Triflate is widely used in scientific research, particularly in the following areas:

Chemistry: It serves as a reference standard for the identification and quantification of nicotinamide riboside in various samples.

Biology: It is used in metabolic studies to trace the incorporation and metabolism of nicotinamide riboside in biological systems.

Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nicotinamide riboside.

Mechanism of Action

The mechanism of action of Nicotinamide Riboside-d4 Triflate involves its conversion to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. NAD+ plays a vital role in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. The compound’s deuterium labeling allows for precise tracking of its metabolic fate and interactions within the cell .

Comparison with Similar Compounds

Cyhalofop-Butyl (Butyl 2-(4-(4-Cyano-2-Fluorophenoxy)phenoxy)propanoate)

Fluazifop-P Butyl Ester (Butyl 2-(4-((5-(Trifluoromethyl)-2-Pyridinyl)Oxy)Phenoxy)Propanoate)

- Molecular Formula: C₁₉H₂₀F₃NO₄

- Molecular Weight : 383.36 g/mol

- Key Substituents: Trifluoromethylpyridinyloxy, phenoxy

- Primary Use : Selective herbicide for broadleaf weed control .

- Comparison : The trifluoromethyl group increases metabolic stability and herbicidal potency. The absence of a phenylcarbamoyl group limits its interaction with acetylcholinesterase, a common target for carbamate pesticides .

2-(Phenylcarbamoyl)Phenyl 2-(2,4-Dichlorophenoxy)Propanoate

- Molecular Formula: C₂₂H₁₇Cl₂NO₄

- Molecular Weight : 430.28 g/mol

- Key Substituents: Phenylcarbamoyl, 2,4-dichlorophenoxy

- Primary Use : Pharmaceutical intermediate and coupling reagent .

- Comparison: The dichlorophenoxy group enhances electrophilic reactivity, while the phenylcarbamoyl moiety enables hydrogen bonding, making it suitable for drug synthesis. This contrasts with the target compound’s butyl ester, which likely prioritizes solubility over reactivity .

Butyl Propionate (Propanoic Acid, Butyl Ester)

- Molecular Formula : C₇H₁₄O₂

- Molecular Weight : 130.18 g/mol

- Key Substituents : Simple alkyl ester

- Primary Use : Solvent and flavoring agent in food and cosmetics .

- Comparison : The lack of complex substituents limits its bioactivity, highlighting how the phenylcarbamoyloxy group in the target compound could confer specialized interactions .

Tabulated Comparative Analysis

Key Research Findings

- Substituent Impact: Fluorine and chlorine atoms in analogues like cyhalofop-butyl and fluazifop-P enhance environmental persistence and target specificity .

- Solubility vs. Reactivity : Butyl esters (e.g., butyl propionate) prioritize volatility and solubility, whereas aromatic substituents (e.g., phenylcarbamoyl) increase molecular weight and stability for targeted applications .

- Toxicity Profile : Herbicidal analogues exhibit moderate mammalian toxicity (e.g., cyhalofop-butyl: LD₅₀ > 2,000 mg/kg in rats), suggesting the target compound’s safety profile depends on substituent electronegativity and metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.